molecular formula C13H27ClN2 B12625296 3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride

3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride

Cat. No.: B12625296
M. Wt: 246.82 g/mol
InChI Key: KPDMZAYMPNTMME-UHFFFAOYSA-N
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Description

3-butyl-3,9-diazaspiro[55]undecane;hydrochloride is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride typically involves the reaction of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate with hydrogen in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is carried out under an argon atmosphere at 40°C for 40 hours under 45 psi . The crude product is then purified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial production with appropriate modifications to the reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a Pd/C catalyst.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield fully saturated compounds.

Scientific Research Applications

3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride involves its interaction with specific molecular targets. As a GABAAR antagonist, it binds to the GABAAR and inhibits its activity, which can affect various physiological processes . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride is unique due to its specific spiro structure and its potential as a GABAAR antagonist. This sets it apart from other similar compounds that may not have the same biological activity or structural features.

Properties

Molecular Formula

C13H27ClN2

Molecular Weight

246.82 g/mol

IUPAC Name

3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride

InChI

InChI=1S/C13H26N2.ClH/c1-2-3-10-15-11-6-13(7-12-15)4-8-14-9-5-13;/h14H,2-12H2,1H3;1H

InChI Key

KPDMZAYMPNTMME-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCC2(CCNCC2)CC1.Cl

Origin of Product

United States

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